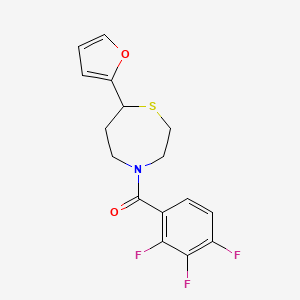

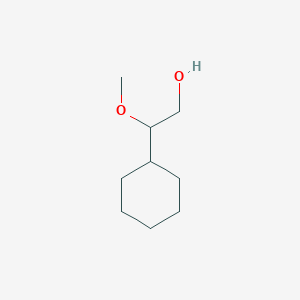

![molecular formula C27H24ClN3O4 B2633374 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 894551-11-2](/img/structure/B2633374.png)

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. It includes an anilinomethyl group, a dioxinoquinolin group, and a chloro-methylphenyl group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. This could be due to the compound’s specific use in research settings, where its reactivity may be studied under controlled conditions .Scientific Research Applications

Structural and Synthetic Studies

Research in the area of quinoline derivatives often targets the exploration of spatial orientations, molecular geometry, and self-assembly behaviors, which are crucial for understanding their potential applications in materials science and drug development. For instance, the study by Kalita et al. (2010) on amide derivatives demonstrates the significance of molecular orientation in anion coordination, revealing tweezer-like geometries and channel-like structures through self-assembly via weak interactions (Kalita & Baruah, 2010). Similarly, Karmakar et al. (2009) and Karmakar et al. (2007) delve into co-crystals and salt inclusion compounds of quinoline derivatives, emphasizing the structural diversity and potential for developing novel materials (Karmakar et al., 2009); (Karmakar et al., 2007).

Biological Activity and Therapeutic Potential

Beyond structural studies, quinoline derivatives are explored for their biological activities, including antimalarial, antibacterial, and antifungal properties. For example, the synthesis and evaluation of tebuquine and related compounds highlight their potential in treating resistant strains of malaria, indicating the therapeutic relevance of these molecules in medical research (Werbel et al., 1986). Moreover, novel syntheses aim at enhancing antibacterial and anticancer activities, as seen in the work on N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, offering insights into the design of potent therapeutic agents (Berest et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24ClN3O4/c1-17-21(28)8-5-9-22(17)30-26(32)16-31-23-14-25-24(34-10-11-35-25)13-18(23)12-19(27(31)33)15-29-20-6-3-2-4-7-20/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWBMAUSVYVBKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)

![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)

![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)

![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2633299.png)

![N-(2-chlorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2633302.png)

![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)

![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)